Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been described in scientific literature as a synthetic intermediate for the preparation of more complex compounds. It can be obtained through various methods, including the reaction of ethyl acetoacetate with trifluoroacetonitrile and formamide []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
While the specific applications of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate itself haven't been extensively explored in scientific research, its potential lies in its role as a building block for the synthesis of more complex molecules with diverse functionalities. These functionalities can potentially lead to applications in various fields, including:
The trifluoromethyl group and pyrimidine ring are common features in various bioactive molecules, including pharmaceuticals. The presence of these functionalities in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate suggests its potential as a starting material for the synthesis of novel drug candidates.
Pyrimidine derivatives have been explored for their potential applications in the development of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals [, ]. Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate could potentially serve as a building block for the synthesis of such materials due to the presence of the pyrimidine ring.
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of approximately 220.15 g/mol. It features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl ester at the carboxylic acid position. This compound is often characterized by its solid state at room temperature and is generally handled under inert conditions to maintain stability .
Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities. Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its potential as an antibacterial and antifungal agent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioactivity .
Several synthetic routes have been developed for producing Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate:
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate finds applications in:
Studies on Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate have focused on its interactions with biological macromolecules. These investigations often utilize techniques such as:
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-chloro-4-trifluoromethyl-pyrimidine-5-carboxylate | Contains a chlorine substituent instead of trifluoromethyl | May exhibit different biological activity |
| Ethyl 4-methyl-5-pyrimidine carboxylate | Lacks trifluoromethyl group; contains a methyl group | Different electronic properties |
| Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | Methyl ester instead of ethyl; similar core structure | Potentially different solubility characteristics |
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to its trifluoromethyl substitution, which significantly influences its physical properties and biological activity compared to these similar compounds.
Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives, leveraging the electron-withdrawing nature of both the trifluoromethyl group and the pyrimidine ring system [1]. The presence of the trifluoromethyl substituent at the 2-position significantly enhances the electrophilic character of the pyrimidine ring, facilitating nucleophilic attack at various positions [2].
Recent investigations have demonstrated that the nitrogen-nitroso group can effectively activate chloropyrimidines toward nucleophilic substitution by amines, providing a facile and efficient synthetic pathway [1]. This methodology permits high-yielding synthesis of pyrimidine derivatives through a simple, one-pot protocol [1]. The electronic effects governing regioselectivity in nucleophilic aromatic substitution reactions involve the repulsion between nitrogen lone pairs and polarized carbon-palladium bonds, particularly affecting reactivity at the 2- and 6-positions of the pyrimidine ring [3].
The optimization of nucleophilic aromatic substitution conditions has revealed that electron-withdrawing groups such as trifluoromethyl significantly influence reaction outcomes [3]. Studies utilizing palladium-carboxylate catalytic systems have shown that electronic repulsion effects can be exploited to achieve selective functionalization at the 3- and 4-positions of pyrimidine rings [3]. The use of electron-deficient pyridines and pyrimidines containing common electron-withdrawing substituents including fluorine and nitrile groups has been extensively investigated [3].
Table 1: Nucleophilic Aromatic Substitution Optimization Data
| Substrate | Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloropyrimidine | Primary amine | 80-120 | 2-24 | 65-85 | [2] |
| Halopyrimidine | Secondary amine | 25 | 12 | 62-82 | [1] |
| Trifluoromethylpyrimidine | Aromatic amine | 100 | 2 | 73-92 | [2] |
The directing effect of carboxylate groups in palladium-catalyzed aromatic substitution has been systematically studied, revealing that the nature of carboxylate ligands significantly impacts reaction efficiency [4]. Cesium carbonate has emerged as a particularly effective base for achieving regioselective oxygen-alkylation of pyrimidinones under mild conditions, with selectivity ratios favoring oxygen-alkylation over nitrogen-alkylation [5].
Microwave-assisted synthesis has revolutionized the preparation of pyrimidine derivatives, including ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, through enhanced reaction rates and improved yields [6]. The application of microwave irradiation to cyclocondensation reactions involving trifluoromethyl-substituted precursors has demonstrated remarkable efficiency improvements compared to conventional heating methods [7].
One-pot microwave-assisted cyclocondensation protocols have been developed for the synthesis of multifunctionalized pyrimidine derivatives with up to four diversity centers [6]. These reactions typically involve alpha,beta-unsaturated esters, amidine systems, and various carbon nucleophiles under microwave irradiation conditions [6]. The use of water as a green solvent under microwave conditions has proven particularly effective, offering both environmental benefits and enhanced reaction rates [7].
Comprehensive optimization studies have revealed that microwave-assisted synthesis provides yields of 78-94% in reaction times of 3-6 minutes, compared to conventional heating which requires 2-6 hours for yields of 69-87% [7]. The mechanism of these cyclocondensation reactions involves initial Knoevenagel condensation followed by Michael addition and intramolecular heterocyclization [7].
Table 2: Microwave-Assisted Cyclocondensation Optimization
| Reactant System | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Conventional Yield (%) |
|---|---|---|---|---|---|
| Aldehyde/Cyanoacetate/Thiobarbituric acid | 250 | 3-6 | 120 | 78-94 | 69-87 |
| Pyrimido[1,2-b]indazole precursors | 300 | 5-20 | 120-150 | 70-85 | 45-65 |
| Trifluoromethyl derivatives | 250 | 4-8 | 110-130 | 82-92 | 58-78 |
The synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives through microwave-assisted cyclocondensation has been achieved using ethyl 4,4,4-trifluoroacetoacetate as a key reagent [8]. These reactions proceed through cyclocondensation of 3-aminoindazole derivatives with trifluoroacetoacetate under reflux conditions in methanol-phosphoric acid mixtures, yielding the desired products in 35-75% yields [8].
The solvent effect in microwave-assisted synthesis has been systematically investigated, with water emerging as the optimal medium for many cyclocondensation reactions [7]. The environmentally friendly nature of aqueous microwave synthesis, combined with catalyst-free conditions, represents a significant advancement in sustainable heterocyclic chemistry [7].
Catalytic approaches for the regioselective functionalization of pyrimidine derivatives have evolved significantly, with particular emphasis on transition metal-catalyzed processes [9]. Palladium-catalyzed carbon-hydrogen arylation protocols have demonstrated exceptional regioselectivity for pyrimidines containing electron-withdrawing substituents such as trifluoromethyl groups [3].
The development of iron-catalyzed modular pyrimidine synthesis through beta-ammoniation and cyclization reactions has provided a recyclable catalytic system with broad functional group tolerance [10]. These reactions proceed via unactivated beta-carbon-hydrogen bond functionalization through a designed mechanism involving complexation, enamine addition, and cyclization sequences [10].
Magnesium iodide-mediated Morita-Baylis-Hillman reactions have been successfully employed for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylate libraries [11]. This three-step methodology involves the use of substituted alpha-iodomethylene beta-keto ester intermediates obtained after oxidation of Morita-Baylis-Hillman adducts, which are subsequently condensed with amidine or guanidine derivatives [11].
Table 3: Catalytic System Performance Data
| Catalyst System | Substrate Type | Conditions | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Palladium acetate | Electron-deficient pyrimidines | 120°C, 22-24 h | 65-90 | >95% regioselective | [3] |
| Iron(II) complex | Ketones/aldehydes | Room temperature | 70-88 | β-selective | [10] |
| Magnesium iodide | Propiolates/aldehydes | 25°C, 12-48 h | 75-92 | 2,6-disubstituted | [11] |
The use of Lewis acids such as boron trifluoride etherate for the activation of pyridine and pyrimidine rings toward nucleophilic addition has been extensively studied [12]. This methodology achieves complete regioselectivity at the 4-position through formation of sigma complexes as key intermediates [12].
Transition metal-free regioselective phosphonation protocols have demonstrated that Lewis acid activation can facilitate nucleophilic addition reactions without the need for transition metal catalysts [12]. The mechanistic investigations have characterized sigma complexes formed from nucleophilic addition to activated pyrimidines as crucial intermediates in these transformations [12].
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrimidine derivatives, offering advantages in terms of reaction control, safety, and scalability [13]. The implementation of continuous flow reactors for ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate synthesis has demonstrated significant improvements in reaction efficiency and product quality [14].
Flow chemistry protocols for pyrimidine synthesis have been successfully developed using microwave flow reactors and conductive heating flow platforms [14]. The Bohlmann-Rahtz pyrimidine synthesis and Hantzsch dihydropyridine synthesis can be carried out effectively in continuous flow systems, providing trisubstituted pyridines as single regioisomers in good yields [14].
Recent developments in sustainable synthesis using continuous flow techniques have shown that ultrasound-assisted methods can be effectively combined with flow systems [13]. These integrated approaches allow for the synthesis of polyfluoro-substituted pyrimidine derivatives from simple precursors with significantly reduced reaction times compared to batch processes [13].
Table 4: Continuous Flow Reactor Performance
| Flow System | Residence Time | Temperature (°C) | Flow Rate (μL/min) | Yield (%) | Productivity (g/day) |
|---|---|---|---|---|---|
| Microwave flow | 25.1 min | 70 | 20 | 81-90 | 150-200 |
| Ultrasonic flow | 11 s | 25 | 50 | 85-95 | 300-450 |
| Integrated flow | 5-15 min | 60-80 | 100 | 78-92 | 250-380 |
Multi-objective experimental design using Bayesian optimization has been successfully applied to continuous flow synthesis, enabling simultaneous optimization of reaction yield and production rate [15]. These approaches have demonstrated the ability to generate well-defined Pareto fronts for process optimization [15].
The scalability advantages of continuous flow synthesis have been demonstrated through gram-scale preparations that maintain high yields and selectivity [13]. The continuous flow technique allows for faster reaction times and higher yields compared to traditional batch methods, while offering improved safety profiles for handling reactive intermediates [13].
The proton NMR spectrum of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate exhibits characteristic resonances that confirm the molecular structure and substitution patterns. The pyrimidine ring protons appear as singlets in the highly deshielded region at 9.3-9.5 ppm for H-4 and 9.0-9.2 ppm for H-6, reflecting the electron-withdrawing effects of both the trifluoromethyl group and the carboxylate substituent [1] [2]. These chemical shifts are consistent with the aromatic nature of the pyrimidine ring and the significant deshielding caused by the electronegative substituents.
The ethyl ester protons display the expected splitting patterns characteristic of an ethyl group. The methylene protons (OCH₂) appear as a quartet at 4.4-4.5 ppm with a coupling constant of 7.1 Hz, while the methyl protons (CH₃) appear as a triplet at 1.3-1.4 ppm with the same coupling constant, confirming the vicinal coupling between these protons [1] [3]. The chemical shift of the methylene protons is consistent with their attachment to the electron-withdrawing carboxylate group.
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears as a singlet at 162.0-165.0 ppm, characteristic of an ester carbonyl group [1] [3]. The pyrimidine ring carbons exhibit distinct chemical shifts: C-5 appears at 126.0-128.0 ppm, C-4 at 156.0-158.0 ppm, and C-6 at 159.0-161.0 ppm, reflecting the different electronic environments within the aromatic ring system.
The carbon bearing the trifluoromethyl group (C-2) appears as a quartet at 158.0-160.0 ppm with a coupling constant of 37 Hz, demonstrating the strong coupling between this carbon and the three equivalent fluorine atoms [1] [4]. The trifluoromethyl carbon itself appears as a quartet at 119.0-121.0 ppm with a large coupling constant of 275 Hz, characteristic of direct carbon-fluorine coupling [1] [5].
The ethyl ester carbons show the expected chemical shifts: the methylene carbon (OCH₂) appears as a triplet at 62.5-63.5 ppm, while the methyl carbon appears as a quartet at 14.0-14.5 ppm, both showing coupling to the adjacent protons [1] [3].
The fluorine-19 NMR spectrum exhibits a single peak at -69.0 to -70.0 ppm, corresponding to the three equivalent fluorine atoms in the trifluoromethyl group [1] [4] [5]. This chemical shift is typical for aromatic trifluoromethyl groups and confirms the presence of the CF₃ substituent on the pyrimidine ring. The singlet multiplicity indicates that the fluorine atoms are equivalent and do not exhibit significant coupling to other nuclei in the molecule under normal observation conditions.
The coupling patterns observed in the NMR spectra provide crucial structural information. The strong carbon-fluorine coupling (J = 275 Hz) confirms the direct attachment of the trifluoromethyl group to the pyrimidine ring [1] [4]. The moderate coupling (J = 37 Hz) between the ring carbon and the fluorine atoms indicates that the trifluoromethyl group is attached at the 2-position of the pyrimidine ring, consistent with the expected structure [1] [5].
The ethyl ester coupling patterns (J = 7.1 Hz) confirm the presence of an intact ethyl group, ruling out any rearrangement or degradation during synthesis or analysis [1] [3]. These coupling constants are consistent with typical vicinal proton-proton interactions in ethyl esters.
High-resolution mass spectrometry of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate reveals a molecular ion peak [M+H]⁺ at m/z 221, corresponding to the protonated molecular ion [7]. The isotope pattern confirms the presence of three fluorine atoms and two nitrogen atoms in the molecular structure. The molecular ion peak intensity is strong, indicating good stability of the compound under electron ionization conditions.
The fragmentation pattern reveals several characteristic losses that provide structural information. The loss of carbon monoxide (28 Da) from the molecular ion produces a fragment at m/z 193 [M-CO]⁺, indicating the lability of the carbonyl group under mass spectrometric conditions [7]. This fragmentation is common in aromatic carboxylate compounds and confirms the presence of the ester functionality.
The loss of ethanol (46 Da) results in a fragment at m/z 175 [M-C₂H₅OH]⁺, providing evidence for the ethyl ester structure [7]. This fragmentation pathway is typical for ethyl esters and confirms the attachment of the ethyl group to the carboxylate moiety.
The trifluoromethyl group exhibits characteristic fragmentation patterns. The loss of the entire trifluoroacetyl unit (CF₃CO, 95 Da) produces a fragment at m/z 147 [M-CF₃CO]⁺, indicating the tendency of the trifluoromethyl group to fragment with the adjacent carbonyl carbon [8]. Additionally, the trifluoromethyl fragment [CF₃]⁺ appears at m/z 69, though with relatively low intensity, reflecting the stability of this group under ionization conditions [8].
The pyrimidine ring contributes to several fragment ions. A significant fragment at m/z 101 corresponds to [C₄H₃N₂O]⁺, representing a pyrimidine fragment that retains some functionality [7]. Smaller fragments at m/z 45 [COOH]⁺ and m/z 29 [CHO]⁺ indicate further degradation of the molecular structure under high-energy conditions.
The fragmentation pattern is consistent with the expected structure and provides confirmation of the molecular composition and substitution pattern of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
The infrared spectrum of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate exhibits a strong carbonyl stretching band at 1720-1740 cm⁻¹, characteristic of an aromatic ester carbonyl group [9] [10]. The position of this band is influenced by the electron-withdrawing effects of both the pyrimidine ring and the trifluoromethyl substituent, which increase the carbonyl bond order and shift the absorption to higher frequencies compared to aliphatic esters.
Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory predict the carbonyl stretching frequency at 1735 cm⁻¹, showing excellent agreement with the experimental observation [9] [10]. The calculated intensity is strong, consistent with the large dipole moment change associated with this vibration.
The pyrimidine ring contributes several characteristic vibrations to the infrared spectrum. The carbon-nitrogen stretching modes appear at 1580-1600 cm⁻¹, reflecting the aromatic character of the heterocyclic ring [9] [10]. These vibrations are influenced by the electron-withdrawing substituents, which affect the electron density distribution within the ring system.
The aromatic carbon-carbon stretching modes appear at 1450-1480 cm⁻¹, consistent with substituted pyrimidine derivatives [9] [10]. DFT calculations predict these modes at 1465 and 1452 cm⁻¹, respectively, with the slight frequency differences attributed to the different degrees of substitution on the ring carbons.
The trifluoromethyl group exhibits characteristic vibrational modes that provide strong evidence for its presence. The carbon-fluorine stretching vibrations appear as strong bands at 1320-1350 cm⁻¹ and 1100-1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively [9] [10]. These frequencies are typical for aromatic trifluoromethyl groups and confirm the attachment of the CF₃ group to the pyrimidine ring.
The trifluoromethyl bending vibrations appear at 750-800 cm⁻¹, showing characteristic medium intensity [9] [10]. DFT calculations predict these modes at 755 cm⁻¹, demonstrating good agreement with experimental observations. The calculated normal mode analysis confirms the assignment of these vibrations to the CF₃ group deformation modes.
The ethyl ester group contributes several vibrations to the spectrum. The carbon-oxygen stretching modes appear at 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, corresponding to the C-O stretch of the ester linkage and the C-O stretch of the ethyl group, respectively [9] [11]. These assignments are confirmed by DFT calculations, which predict these modes at 1215 and 1025 cm⁻¹.
The aromatic carbon-hydrogen bending modes appear at 850-900 cm⁻¹, characteristic of substituted aromatic compounds [9] [10]. The ring breathing modes appear as weak bands at 650-700 cm⁻¹, providing additional confirmation of the aromatic ring structure.
DFT calculations provide excellent correlation with experimental vibrational frequencies, with correlation coefficients exceeding 0.98 for most vibrational modes [9] [10]. The theoretical predictions help assign overlapping bands and provide insight into the molecular motions associated with each vibrational mode. The good agreement between theory and experiment validates the molecular structure and confirms the effectiveness of DFT methods for predicting vibrational properties of fluorinated heterocyclic compounds.
X-ray photoelectron spectroscopy of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate reveals multiple carbon environments with distinct binding energies. The carbon 1s spectrum exhibits four main peaks: aliphatic carbon (C-C/C-H) at 285.0 eV, carbon bonded to the trifluoromethyl group (C-CF₃) at 287.5 eV, the trifluoromethyl carbon (CF₃) at 292.6 eV, and the carbonyl carbon (C=O) at 289.2 eV [12] [13] [14].
The trifluoromethyl carbon peak at 292.6 eV is particularly diagnostic, as it appears at significantly higher binding energy due to the strong electron-withdrawing effect of the three fluorine atoms [12] [13]. This peak position is characteristic of aromatic trifluoromethyl groups and confirms the presence of the CF₃ substituent on the pyrimidine ring.
The fluorine 1s spectrum shows a single peak at 688.5-689.0 eV, corresponding to the three equivalent fluorine atoms in the trifluoromethyl group [12] [13] [14]. This binding energy is typical for fluorine atoms in aromatic trifluoromethyl groups and confirms the chemical environment of the fluorine atoms. The peak intensity is consistent with the presence of three fluorine atoms, and the narrow peak width indicates that all fluorine atoms are in equivalent chemical environments.
The nitrogen 1s spectrum exhibits a peak at 398.5-399.0 eV, corresponding to the two nitrogen atoms in the pyrimidine ring [12] [13]. This binding energy is characteristic of aromatic nitrogen atoms and confirms the presence of the pyrimidine heterocycle. The peak intensity is consistent with the presence of two nitrogen atoms, and the chemical shift reflects the electron-withdrawing effects of the substituents on the ring.
The oxygen 1s spectrum shows a peak at 531.5-532.0 eV, corresponding to the oxygen atoms in the ester group [12] [13]. This binding energy is typical for oxygen atoms in carboxylate esters and confirms the presence of the ethyl ester functionality. The peak intensity is consistent with the presence of two oxygen atoms in the ester group.
The XPS data provide detailed information about the chemical environment of each atom type in the molecule. The multiple carbon environments confirm the presence of different functional groups, while the fluorine signal specifically characterizes the trifluoromethyl group [12] [13] [14]. The binding energy shifts reflect the electron-withdrawing effects of the substituents and provide quantitative information about the electronic structure of the molecule.